REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:14])([CH3:13])[C:3]#[C:4][C:5]1[N:10]=[CH:9]C(C#N)=[CH:7][N:6]=1.[OH-:15].[K+].[CH:17]([OH:20])([CH3:19])C>O>[CH3:1][C:2]([CH3:14])([CH3:13])[C:3]#[C:4][C:5]1[N:10]=[CH:9][C:19]([C:17]([OH:20])=[O:15])=[CH:7][N:6]=1 |f:1.2|
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Name
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2-(3,3-dimethylbut-1-ynyl)pyrimidine-5-carbonitrile
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Quantity
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1 g
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Type
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reactant
|
Smiles
|
CC(C#CC1=NC=C(C=N1)C#N)(C)C
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Name
|
|
Quantity
|
2.8 g
|
Type
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reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)O
|
Name
|
|
Quantity
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10 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
at reflux for three hours
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Duration
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3 h
|
Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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ADDITION
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Details
|
Water (200 mL) was added
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Type
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TEMPERATURE
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Details
|
the mixture was cooled to 0° C.
|
Type
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ADDITION
|
Details
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conc. HCl was added until a pH of 6
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Type
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CUSTOM
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Details
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was obtained
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Type
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FILTRATION
|
Details
|
The resulting off-white precipitate was collected by filtration
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Type
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WASH
|
Details
|
washed with water
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Name
|
|
Type
|
product
|
Smiles
|
CC(C#CC1=NC=C(C=N1)C(=O)O)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |